3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Overview
Description
This compound is a derivative of pyridinecarboxylic acid . It has a molecular weight of 169.2209 . The IUPAC name for this compound is Propyl 1,2,5,6-tetrahydropyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a carboxylate group, which is an ester of ethyl and 3-pyridinecarboxylic acid .Physical And Chemical Properties Analysis
This compound is a colorless oily liquid . It has a melting point of 27 ºC and a boiling point of 209 ºC . It is miscible with water and most organic solvents .Scientific Research Applications
Phytochemical Profiling
- Scientific Field : Plant Physiology
- Application Summary : This compound has been identified in the phytochemical profiling of different Salix clones . The profiling was performed to estimate the variability in the level of chemical composition among different hybrid clones of Salix .
- Methods of Application : The method used for this application was Gas Chromatography/Mass Spectrometry (GC-MS) analysis . This technique is used to generate the phytochemical profile of bioactive compounds in plant parts .
- Results or Outcomes : The analysis identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important . The retention times and areas of the methanolic bark extracts studied ranged from 3.64 to 27.06, and 0.45 to 6.23%, respectively .
Alkaloid Ester in Betel Nuts
- Scientific Field : Phytochemistry
- Application Summary : This compound is an alkaloid ester found in the seeds of the betel nut palm .
- Methods of Application : The compound is naturally occurring in the seeds of the betel nut palm .
Preparation of Dihydro-Pyrazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound can be used in the preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors for prevention and/or treatment of neurodegenerative disease .
- Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve organic synthesis techniques .
- Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the resulting compounds could have potential therapeutic applications in the treatment of neurodegenerative diseases .
Phytochemical Profiling of Salix Clones
- Scientific Field : Plant Physiology
- Application Summary : This compound has been identified in the phytochemical profiling of different Salix clones . The profiling was performed to estimate the variability in the level of chemical composition among different hybrid clones of Salix .
- Methods of Application : The method used for this application was Gas Chromatography/Mass Spectrometry (GC-MS) analysis . This technique is used to generate the phytochemical profile of bioactive compounds in plant parts .
- Results or Outcomes : The analysis identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important .
Synthesis of Condensed Pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used in the synthesis of condensed pyrimidines .
- Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve organic synthesis techniques .
- Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the resulting compounds could have potential applications in the field of organic chemistry .
properties
IUPAC Name |
ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCYCBYLTOCAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191106 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
CAS RN |
37673-68-0 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.